



# Technical Guide: Physical and Chemical Characteristics of Solid Buturon

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Buturon** is a phenylurea herbicide, chemically identified as 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea.[1] Historically used for the control of grassy weeds in cereal crops, it is now considered largely obsolete.[1] Despite its reduced agricultural use, a thorough understanding of its solid-state physical and chemical properties remains crucial for toxicological studies, environmental fate assessment, and research into related chemical structures. This guide provides an in-depth overview of the core physical and chemical characteristics of solid **Buturon**, complete with experimental methodologies and structured data for ease of reference.

#### **Chemical Identity and Structure**

**Buturon** is a colorless, crystalline solid belonging to the methylurea and phenylurea families of compounds.[1] Its molecular structure contains a chiral center, meaning it exists as two enantiomers, though it is typically produced and used as a racemate.[2]

Table 1: Chemical Identifiers of **Buturon** 



Identifier	Value	Reference
IUPAC Name	1-but-3-yn-2-yl-3-(4- chlorophenyl)-1-methylurea	[1][3]
CAS Number	3766-60-7	[1][4][5]
Molecular Formula	C12H13CIN2O	[1][4][5][6]
SMILES	CC(C#C)N(C)C(=O)NC1=CC= C(C=C1)Cl	[1][3]
InChI	InChI=1S/C12H13CIN2O/c1-4- 9(2)15(3)12(16)14-11-7-5- 10(13)6-8-11/h1,5-9H,2-3H3, (H,14,16)	[1][3][4]

## **Physical Properties**

The physical characteristics of solid **Buturon** are critical for its handling, formulation, and behavior in various environments.

Table 2: Physical Properties of Solid Buturon

Property	Value	Unit	Reference
Molar Mass	236.70	g·mol <sup>−1</sup>	[1][3][4][5]
Appearance	Colorless crystalline solid	-	[1]
Melting Point	145 - 146	°C	[1][2][5]
Density	1.233	g/cm³	[1]
Vapor Pressure	0.01	mPa (at 20 °C)	[1][2]
Flash Point	>100	°C	[1]

## **Chemical Properties and Solubility**



The chemical properties of **Buturon**, including its solubility in various solvents, dictate its environmental mobility and potential for biological interaction.

Table 3: Solubility of Buturon

Solvent	Solubility	Unit	Reference
Water	30	mg/L	[1]
Acetone	279	g/L	[1]
Methanol	128	g/L	[1]
Benzene	9.8	g/L	[1]

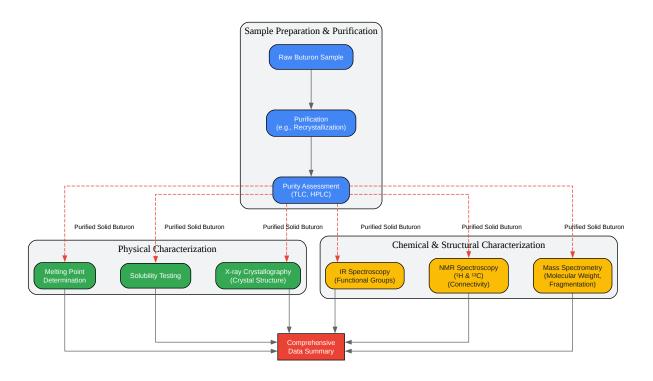
## **Experimental Protocols**

This section details the methodologies for determining the key physical and chemical characteristics of solid **Buturon**.

#### **Workflow for Physical and Chemical Characterization**

The comprehensive characterization of a solid organic compound like **Buturon** follows a structured workflow to ensure accurate and reproducible data.





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Caption: Experimental workflow for the characterization of solid **Buturon**.

#### **Melting Point Determination**

The melting point of **Buturon** is determined using the capillary method.

- Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
- Procedure:
  - A small amount of finely powdered, dry **Buturon** is packed into a capillary tube to a height of 1-2 cm.[3]
  - The capillary tube is placed in the heating block of the apparatus.[3][4]
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.



- The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[5]
- The temperature at which the first drop of liquid appears (t1) and the temperature at which
  the entire solid mass turns to a clear liquid (t2) are recorded.[3] The melting range is
  reported as t1-t2. For a pure compound, this range should be narrow (0.5-1.0°C).[4]

#### **Solubility Determination**

The solubility of **Buturon** in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.

- Apparatus: Vials with screw caps, constant temperature bath with rotator/shaker, analytical balance, filtration apparatus, HPLC or UV-Vis spectrophotometer.
- Procedure:
  - An excess amount of solid **Buturon** is added to a known volume of the solvent in a sealed vial.
  - The vial is placed in a constant temperature bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After agitation, the solution is allowed to stand in the temperature bath for the solid to settle.
  - A known volume of the supernatant is carefully withdrawn, ensuring no solid particles are transferred, and filtered.
  - The concentration of **Buturon** in the filtered supernatant is determined using a precalibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
  - The solubility is then calculated and expressed in units such as mg/L or g/L.

#### **Spectroscopic Analysis**

IR spectroscopy is used to identify the functional groups present in the **Buturon** molecule.



- Apparatus: FT-IR spectrometer, agate mortar and pestle, KBr press or salt plates (NaCl or KBr).
- Procedure (Thin Solid Film Method):
  - Approximately 50 mg of solid **Buturon** is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.
  - A drop of this solution is placed on a salt plate.[1]
  - The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]
  - The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.[1]

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the **Buturon** molecule.

- Apparatus: NMR spectrometer.
- Procedure:
  - A small, accurately weighed sample of **Buturon** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in an NMR tube.
  - The tube is placed in the NMR spectrometer.
  - The magnetic field is shimmed to achieve homogeneity.
  - ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Buturon**, further confirming its identity.

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization
 ESI).



#### Procedure:

- A dilute solution of **Buturon** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[2]
- The solution is introduced into the ion source of the mass spectrometer.
- The compound is ionized, and the resulting ions are separated based on their mass-tocharge (m/z) ratio.
- The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

#### **Stability and Degradation**

**Buturon** is susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to the cleavage of the urea linkage.[7] It is generally more stable at a neutral pH.[7] In the environment, **Buturon** degrades rapidly and is not persistent, although some of its metabolites may be.[1]

## Safety and Toxicology

Buturon is classified as harmful if swallowed and toxic in contact with skin.[3]

Table 4: Toxicological Data for **Buturon** 

Test	Species	Route	Value	Unit	Reference
LD50	Rat	Oral	>1791	mg/kg	[1]
LD50	Rabbit	Dermal	500	mg/kg	[1]

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